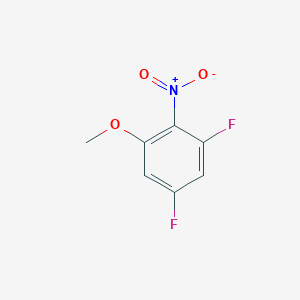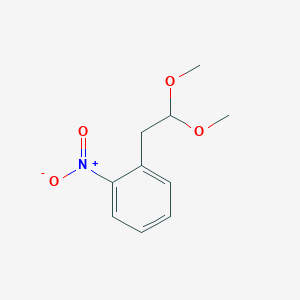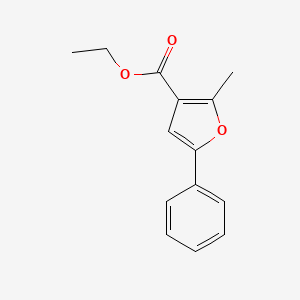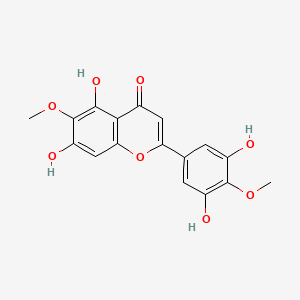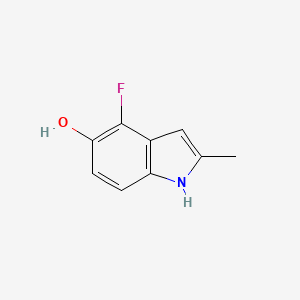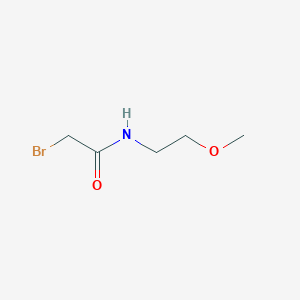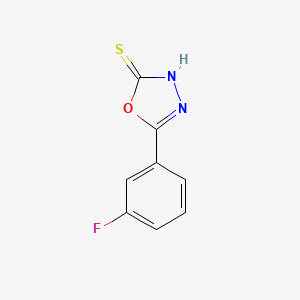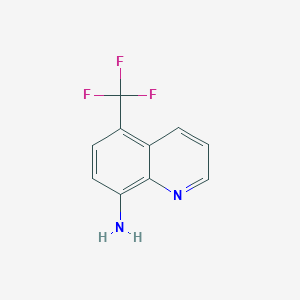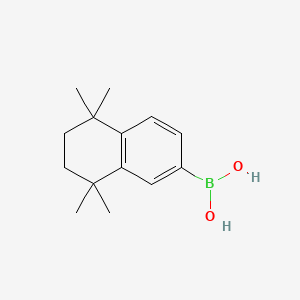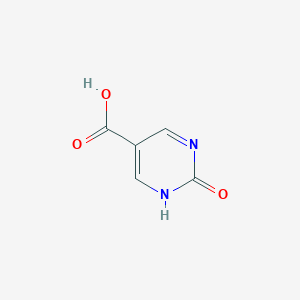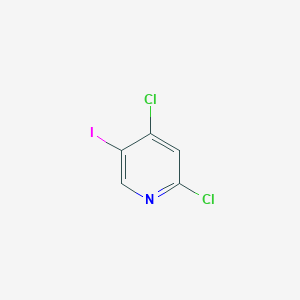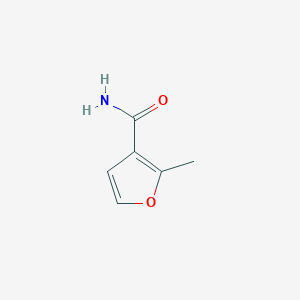
2-Methylfuran-3-carboxamide
概要
説明
2-Methylfuran-3-carboxamide is a chemical compound with the molecular weight of 155.15 . It is also known as N-methoxy-N-methyl-3-furamide .
Synthesis Analysis
The synthesis of furan carboxamides, including 2-Methylfuran-3-carboxamide, can be achieved through various methods . For instance, one method involves the use of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The molecular structure of 2-Methylfuran-3-carboxamide has been characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species . The fate of the primary abstraction product, 2-furanylmethyl radical, is shown to be thermal decomposition to the n-butadienyl radical and carbon monoxide through a series of ring opening and hydrogen atom transfer reactions .Physical And Chemical Properties Analysis
2-Methylfuran-3-carboxamide is a clear colorless liquid with an ethereal odor . It has a flash point of -22°F and is less dense than water and insoluble in water .科学的研究の応用
Environmental Photochemistry
2-Methylfuran-3-carboxamide: serves as a model compound in environmental photochemistry to study the competition between singlet oxygen (1O_2) and triplet chromophoric dissolved organic matter (^3CDOM*). These reactive intermediates are responsible for the photodegradation of micropollutants in sunlit surface waters . The compound’s structure, featuring an electron-rich furan moiety and an anilide ring, allows researchers to investigate structure-reactivity relationships in photodegradation reactions .
Synthesis of Model Compounds
The chemical structure of 2-Methylfuran-3-carboxamide is inspired by fenfuram, a fungicide used in the 1980s. It is utilized in synthesizing model compounds to explore secondary degradation pathways and predict environmental half-lives of similar compounds .
Photodegradation Mechanism Studies
This compound is pivotal in understanding the intricacies of photodegradation mechanisms. It helps in predicting the extent of degradation induced by singlet oxygen, while also highlighting the complexity of triplet-induced reactivity due to the presence of repair mechanisms .
Reactivity Relationship Analysis
2-Methylfuran-3-carboxamide: is used to analyze the reactivity relationships involving singlet oxygen and triplet chromophoric dissolved organic matter. This analysis is crucial for environmental scientists to understand the degradation patterns of fungicides and related micropollutants .
Investigation of Dual-Mode Reactivity
The compound’s structure is beneficial for studying dual-mode reactivity molecules. It provides insights into how electron-rich heterocycles react with singlet oxygen, and how other functional groups respond to different reactive species depending on their electron density .
Antioxidant Quenching Experiments
In the field of biochemistry, 2-Methylfuran-3-carboxamide can be used in antioxidant quenching experiments to study the protective mechanisms against oxidative stress .
Synthesis of Furan-Containing Compounds
The compound is also involved in the synthesis of various furan-containing amides and esters. These synthesized compounds have applications ranging from pharmaceuticals to materials science .
Development of Fungicides
Although furan carboxamides like 2-Methylfuran-3-carboxamide are considered obsolete as fungicides, their simple and unique chemical structure makes them appealing for the development of new molecules with higher biological activity and broader action spectrum .
Safety and Hazards
作用機序
Target of Action
Furan derivatives, including 2-methylfuran-3-carboxamide, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
Furan derivatives are known for their remarkable therapeutic efficacy , which suggests good bioavailability.
Result of Action
Furan derivatives have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylfuran-3-carboxamide. For instance, furan carboxamides are known to undergo photodegradation in sunlit surface waters, involving singlet oxygen and triplet chromophoric dissolved organic matter . This suggests that light exposure could influence the stability and efficacy of 2-Methylfuran-3-carboxamide.
特性
IUPAC Name |
2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBBUFJNINBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444592 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylfuran-3-carboxamide | |
CAS RN |
22727-22-6 | |
| Record name | 2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-methylfuran-3-carboxamide relate to its antifungal activity?
A: Research indicates that the structure of 2-methylfuran-3-carboxamide plays a crucial role in its antifungal activity. Studies comparing various N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides revealed that specific heterocyclic moieties, including 2-methylfuran-3-carboxamide, exhibit potent activity against both Botrytis cinerea and Pyricularia oryzae. [] This suggests that the presence of the 2-methylfuran ring system within the carboxamide structure is important for its interaction with the biological target and subsequent antifungal effect.
Q2: Are there any other promising compounds with similar structures and activities?
A: Yes, research has identified other potent compounds within the same structural family. For instance, 4-methylthiazole-5-carboxamide (BC340) and 2-chloropyridine-3-carboxamide (BC723) demonstrated comparable or even stronger antifungal activity against both B. cinerea and P. oryzae. [] This highlights the potential of exploring various heterocyclic carboxamides as potential antifungal agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


